2-(o-Tolyl)benzo[b]thiophene
Overview
Description
2-(o-Tolyl)benzo[b]thiophene is an organic compound with the molecular formula C15H12S . It is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including this compound, has been a subject of research. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another approach involves the condensation reaction of o-bromoalkynylbenzenes with various thiol surrogates upon lithium halogen exchange .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene core with a tolyl (o-methylphenyl) group attached at the 2-position .Scientific Research Applications
Synthesis and Chemical Properties
2-(o-Tolyl)benzo[b]thiophene and its derivatives are synthesized primarily through palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. This method yields excellent results for various substituted benzo[b]thiophenes, demonstrating the versatility and efficiency of the process (Yue & Larock, 2002). Additionally, benzo[b]thiophenes are synthesized using other methodologies, such as aromatic nucleophilic substitution reactions and Heck-type coupling, to incorporate diverse functional groups (David et al., 2005).
Biological and Pharmacological Applications
Benzo[b]thiophene derivatives, including this compound, find significant applications in medicinal chemistry. They exhibit a wide spectrum of pharmacological properties, making them valuable tools in synthetic medicinal chemistry (Isloor et al., 2010). They are used as selective estrogen receptor modulators and show potential in areas such as anti-inflammatory, antimicrobial, and anticancer treatments.
Environmental and Material Science Applications
In the field of environmental science, benzo[b]thiophenes, including derivatives like this compound, have been studied in contexts such as photochemical oxidation. This research is particularly relevant for understanding the behavior of these compounds in scenarios like oil spills in oceans (Andersson & Bobinger, 1992). Furthermore, these compounds have applications in materials science, particularly in the development of organic photoelectric materials and semiconductors (Duc, 2020).
Photophysical and Electronic Properties
This compound and related compounds are also researched for their photophysical and electronic properties. They are investigated for their potential use in novel photochromic systems, which can have applications in areas like smart materials and photonics (Nakayama et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylphenyl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVHMRWCFHMYQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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